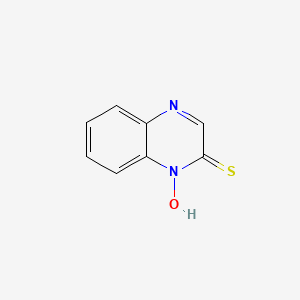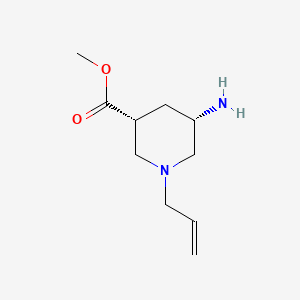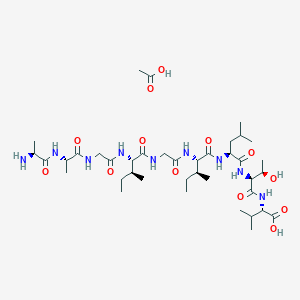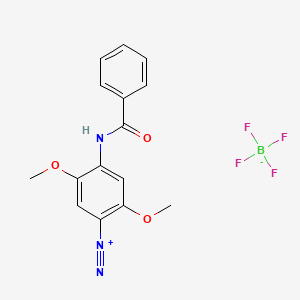![molecular formula C25H24N2O3 B13812629 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings, and is often associated with various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base.
Coupling Reactions: The phenyl and phenoxy groups are attached through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Traditional batch reactors are used for precise control over reaction conditions.
Flow Chemistry: Continuous flow reactors offer advantages in terms of scalability and efficiency, allowing for the continuous production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Specific pathways involved include:
Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase or kinases.
Receptor Modulation: Interaction with receptors such as G-protein coupled receptors (GPCRs).
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- N-[3-(benzimidazol-2-yl)phenyl]amine
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
Uniqueness
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-17-8-11-21(12-9-17)29-16-24(28)26-20-7-5-6-19(15-20)25-27-22-14-18(4-2)10-13-23(22)30-25/h5-15H,3-4,16H2,1-2H3,(H,26,28) |
Clave InChI |
VHYDVXUASMKHLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)

![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)


![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)





